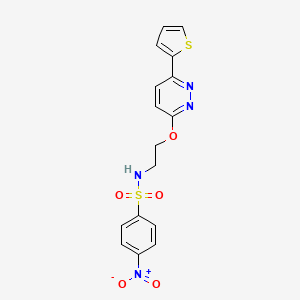

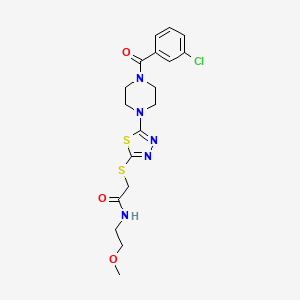

4-nitro-N-(2-((6-(tiofen-2-il)piridazin-3-il)oxi)etil)bencensulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, also known as compound A, is a sulfonamide-based compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have promising properties that could be useful in various fields, including biochemistry and pharmacology. In

Mecanismo De Acción

The mechanism of action of 4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its ability to bind to the active site of certain enzymes, such as carbonic anhydrase and sulfonamide hydrolase. This binding inhibits the activity of these enzymes, which can have therapeutic implications.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide have been studied in various experimental models. In one study, it was found that this 4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide could inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide in lab experiments is its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and sulfonamide hydrolase. This can be useful in studying the role of these enzymes in various biological processes. However, one limitation of using this 4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is its potential toxicity, which could limit its use in certain experimental models.

Direcciones Futuras

There are several future directions for the study of 4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide. One area of research that could be explored is its potential use in the treatment of cancer. Additionally, it could be studied for its potential applications in the treatment of inflammatory conditions. Further research could also be conducted to better understand its mechanism of action and potential toxicity in different experimental models.

Métodos De Síntesis

The synthesis of 4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves several steps. The starting material for the synthesis is 2-(6-(thiophen-2-yl)pyridazin-3-yl)ethanol, which is reacted with p-nitrobenzenesulfonyl chloride in the presence of triethylamine to form 4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide. The yield of this reaction is typically around 80%.

Aplicaciones Científicas De Investigación

- Los investigadores han explorado el potencial de este compuesto como agente anticancerígeno. Su estructura única y grupos funcionales lo convierten en un candidato interesante para inhibir el crecimiento o la metástasis de las células cancerosas. Se necesitan estudios adicionales para dilucidar sus mecanismos precisos y su eficacia contra tipos específicos de cáncer .

Propiedades Anticancerígenas

En resumen, la 4-nitro-N-(2-((6-(tiofen-2-il)piridazin-3-il)oxi)etil)bencensulfonamida es una molécula multifacética con prometedoras actividades farmacológicas. Sus diversas aplicaciones justifican una mayor investigación y desarrollo, lo que podría conducir a nuevas intervenciones terapéuticas. Tenga en cuenta que los estudios en curso pueden revelar usos adicionales más allá de los mencionados aquí . Si desea información más detallada sobre algún aspecto específico, ¡no dude en preguntar!

Propiedades

IUPAC Name |

4-nitro-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O5S2/c21-20(22)12-3-5-13(6-4-12)27(23,24)17-9-10-25-16-8-7-14(18-19-16)15-2-1-11-26-15/h1-8,11,17H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZQBQCGFXEFLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-([1,1'-Biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B2441838.png)

![3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2441840.png)

![4-(2-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2441845.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2441847.png)

![4-methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2441852.png)

![N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441854.png)

![7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2441856.png)

![9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2441858.png)